molecular formula C8H9F3N2O3 B2491296 1-Methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylic acid CAS No. 1975117-69-1

1-Methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylic acid

Cat. No. B2491296
CAS RN: 1975117-69-1
M. Wt: 238.166
InChI Key: UJIJBDZOPZZCGK-UHFFFAOYSA-N
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Description

“1-Methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylic acid” is a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHI), a new class of fungicides . Several recently marketed compounds and compounds currently in development have the same scaffold .


Synthesis Analysis

The compound is synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 hours, with ethanol as the solvent . During acylation, trifluoroacetyl chloride was used to replace phosgene as the acylating reagent . The cyclization reaction was carried out in a mixed solvent of methanol and water .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 hours, with ethanol as the solvent . During acylation, trifluoroacetyl chloride was used to replace phosgene as the acylating reagent . The cyclization reaction was carried out in a mixed solvent of methanol and water .


Physical And Chemical Properties Analysis

The density of the compound is 1.307 g/cm^3 . It has a boiling point of 288.4 ℃ and a flash point of 128.2 ℃ .

Mechanism of Action

The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHI), a new class of fungicides . SDHIs inhibit the succinate dehydrogenase enzyme, which is involved in the citric acid cycle, a key metabolic pathway in cells .

Future Directions

The compound has quite good industrial value because of its high yields, cheap and easily available raw materials, moderate reaction conditions, and convenient operations . It is a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHI), a new class of fungicides . With the increasing demand for these fungicides, the production of this compound is expected to grow .

properties

IUPAC Name

1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O3/c1-13-2-5(7(14)15)6(12-13)3-16-4-8(9,10)11/h2H,3-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIJBDZOPZZCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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